
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is a synthetic organic compound. It is often used in various chemical and biological research applications due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 2,3-dimethoxybenzyl bromide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers might be used for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the carbonyl group in the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is used in various fields:
Chemistry: As an intermediate in organic synthesis and peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Lacks the methoxy groups on the benzyl ring.
Uniqueness
The presence of both the Boc protecting group and the 2,3-dimethoxybenzyl moiety makes (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid unique. This combination allows for specific interactions and reactions that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C17H25NO6 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(2S)-2-[(2,3-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)9-11-7-6-8-13(22-4)14(11)23-5/h6-8,12H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
KJTKIXMATWVXIZ-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


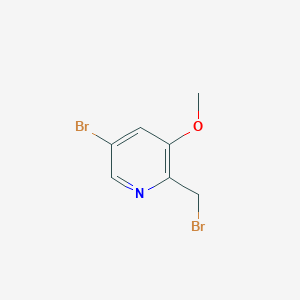
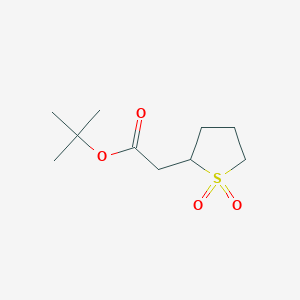
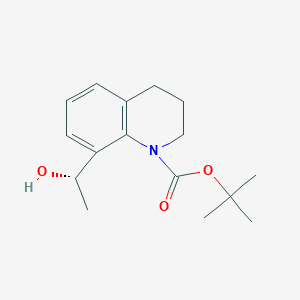
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
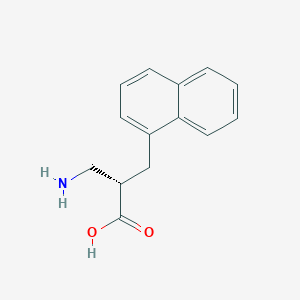
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
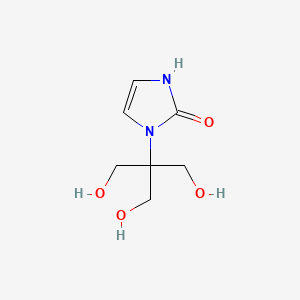
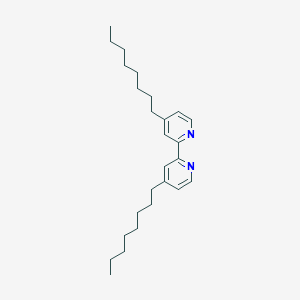
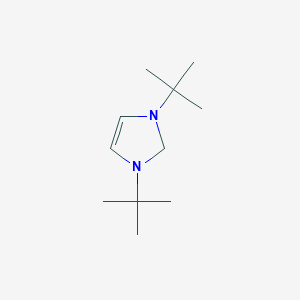
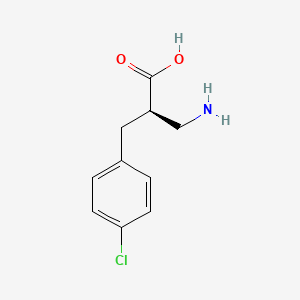
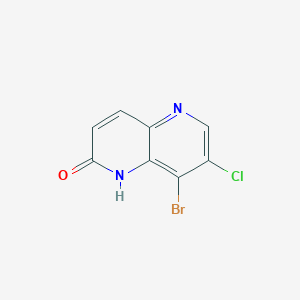
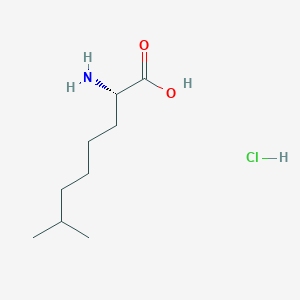
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
